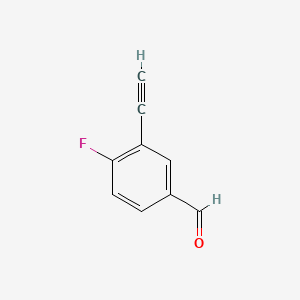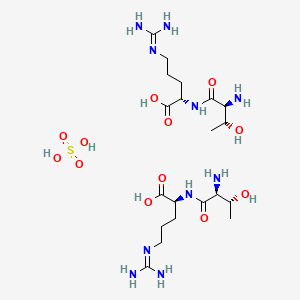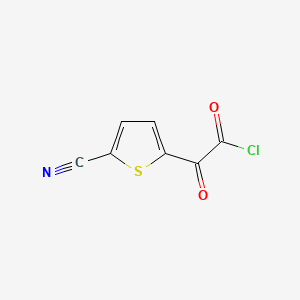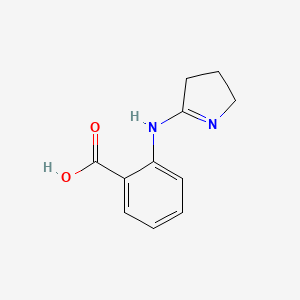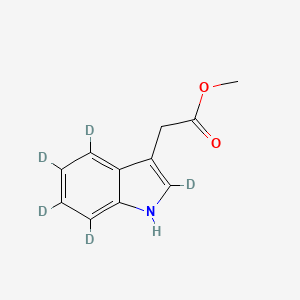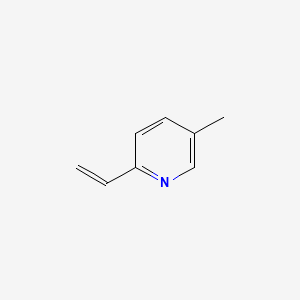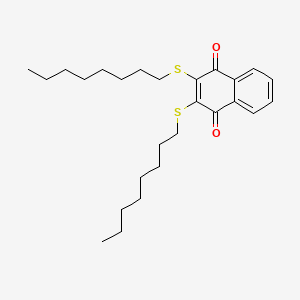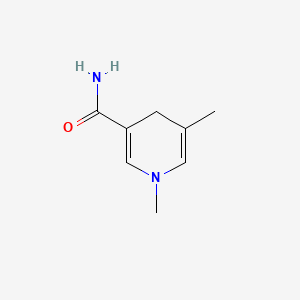![molecular formula C24H36O7 B560948 (14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate CAS No. 101390-90-3](/img/structure/B560948.png)
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate is a diterpenoid compound extracted from the liverwort Plagiochila acanthophylla. It belongs to the class of fusicoccin-like compounds, which are known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of fusicoplagin C typically involves the extraction of the compound from natural sources such as liverworts. The extraction process includes the use of organic solvents followed by purification techniques like chromatography. Specific synthetic routes and reaction conditions for fusicoplagin C are not extensively documented in the literature.
Industrial Production Methods: Industrial production of fusicoplagin C is not well-established due to its complex structure and the challenges associated with its extraction and synthesis. Research is ongoing to develop efficient methods for large-scale production, potentially involving biotechnological approaches .
化学反应分析
Types of Reactions: (14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of fusicoplagin C, each with distinct biological activities .
科学研究应用
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its role in plant physiology and its effects on cellular processes.
Medicine: Explored for its potential anticancer properties and its ability to induce apoptosis in cancer cells.
作用机制
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate exerts its effects by stabilizing specific protein-protein interactions, particularly those involving 14-3-3 proteins. These interactions play a crucial role in various cellular processes, including signal transduction, cell cycle regulation, and apoptosis. By stabilizing these interactions, fusicoplagin C can modulate the activity of target proteins and pathways, leading to its observed biological effects .
相似化合物的比较
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[10.2.2.01,11.05,9]hexadecan-8-yl) acetate is part of a broader class of fusicoccin-like compounds, which include:
Fusicoccin A: Known for its role in stabilizing 14-3-3 protein interactions and its potential anticancer properties.
Anadensin: Extracted from the liverwort Anastrepta orcadensis, with similar biological activities.
Epoxydictimen: Extracted from the giant kelp Dictyota dichotoma, known for its unique structural features.
(14-Acetyloxy-4,10-dihydroxy-7-methyl-3-methylidene-12-propan-2-yl-13-oxatetracyclo[102201,11
属性
CAS 编号 |
101390-90-3 |
|---|---|
分子式 |
C24H36O7 |
分子量 |
436.545 |
InChI |
InChI=1S/C24H36O7/c1-11(2)24-8-7-23(22(31-24)30-15(6)26)10-13(4)18(27)16-9-12(3)20(29-14(5)25)17(16)19(28)21(23)24/h11-12,16-22,27-28H,4,7-10H2,1-3,5-6H3 |
InChI 键 |
HIPNAQNVINLHHY-UHFFFAOYSA-N |
SMILES |
CC1CC2C(C1OC(=O)C)C(C3C4(CCC3(OC4OC(=O)C)C(C)C)CC(=C)C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


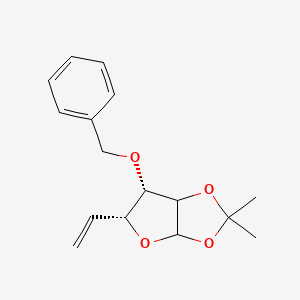
![2H-[1,3]Dioxolo[3,4]cyclopent[1,2-d]isoxazole(9CI)](/img/new.no-structure.jpg)
